molecular formula C14H8FN3O3S B2553938 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 476297-63-9

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2553938
CAS RN: 476297-63-9
M. Wt: 317.29
InChI Key: QVVKMVAKUMTSJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the introduction of fluoro and nitro groups into the benzothiazole and benzamide moieties, respectively. For instance, the synthesis of fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles has been reported to yield compounds with significant antibacterial activity . Although the exact synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide includes a benzothiazole ring system with a fluoro group at the 6-position and a nitrobenzamide moiety. These functional groups are known to influence the biological activity of the molecule, as seen in the potent mGluR1 antagonist activity of a related compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be inferred from related compounds. The introduction of electronegative substituents like fluoro and nitro groups can affect the compound's lipophilicity, solubility, and stability, which in turn can influence its pharmacokinetic profile and antibacterial activity, as observed in the fluoroquinolone derivatives .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of 6-amino-2-phenylbenzothiazole, which bear similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, exhibit cytostatic activities against several malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006). Another study highlighted the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo, showing significant cytotoxic activity against various cancer cell lines (Stojković et al., 2006).

Antimicrobial Effects

Compounds bearing the fluoro-benzothiazole motif have demonstrated promising antimicrobial properties. For instance, certain fluoro-benzamides containing thiazole and thiazolidine showed significant antimicrobial activity against a range of bacteria and fungi (Desai et al., 2013). This includes activity against Gram-positive and Gram-negative bacteria as well as against fungal strains, highlighting their potential as antimicrobial agents.

Imaging Technologies

In the realm of imaging, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a compound closely related to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, has been investigated for its potential as a ligand in PET (Positron Emission Tomography) imaging of σ receptors. In vitro studies demonstrated high affinities to σ receptors, suggesting its utility in PET imaging technologies for identifying σ receptor-related pathologies (Shiue et al., 1997).

Safety and Hazards

“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is classified as an irritant .

Future Directions

While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide” are not available, research into related compounds continues. For example, the identification of cinnamic acid derivatives as potential antifungal drugs and CYP53 family enzymes as their targets has revealed a potential inhibitor‐target system for antifungal drug development .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVKMVAKUMTSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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